molecular formula C11H21NO3 B12273990 3-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol

3-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol

Katalognummer: B12273990
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: LSVDBLBDRUYYRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({1,4-Dioxaspiro[45]decan-8-yl}amino)propan-1-ol is a chemical compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .

Wissenschaftliche Forschungsanwendungen

3-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C11H21NO3

Molekulargewicht

215.29 g/mol

IUPAC-Name

3-(1,4-dioxaspiro[4.5]decan-8-ylamino)propan-1-ol

InChI

InChI=1S/C11H21NO3/c13-7-1-6-12-10-2-4-11(5-3-10)14-8-9-15-11/h10,12-13H,1-9H2

InChI-Schlüssel

LSVDBLBDRUYYRI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1NCCCO)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.